Molybdenum-95: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Molybdenum-95: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Isotopic Abundance, Physicochemical Properties, and Advanced Applications of Molybdenum-95.
Introduction
Molybdenum-95 (⁹⁵Mo) is a stable, naturally occurring isotope of molybdenum that has garnered significant attention across various scientific disciplines due to its unique nuclear properties. For researchers, scientists, and professionals in drug development, a thorough understanding of ⁹⁵Mo's characteristics is paramount for its effective application in advanced analytical techniques and as a tracer in complex biological systems. This technical guide provides a detailed overview of the core properties of Molybdenum-95, comprehensive experimental protocols for its utilization, and visualizations of relevant biological pathways and experimental workflows.
Isotopic Abundance and Core Properties
Molybdenum has seven naturally occurring isotopes, with ⁹⁵Mo being one of the most useful for scientific research due to its favorable nuclear spin and magnetic moment.[1][2][3][4] The key isotopic and physical properties of Molybdenum-95 are summarized in the tables below, providing a comparative overview with other relevant molybdenum isotopes.
Table 1: Isotopic Abundance of Naturally Occurring Molybdenum Isotopes
| Isotope | Natural Abundance (%)[2][3] |
| ⁹²Mo | 14.649 |
| ⁹⁴Mo | 9.187 |
| ⁹⁵Mo | 15.873 [1] |
| ⁹⁶Mo | 16.673 |
| ⁹⁷Mo | 9.582 |
| ⁹⁸Mo | 24.292 |
| ¹⁰⁰Mo | 9.744 |
Table 2: Nuclear and Physical Properties of Molybdenum-95
| Property | Value |
| Atomic Mass (Da) | 94.9058421[1][4] |
| Nuclear Spin (I) | 5/2[1] |
| Natural Abundance (%) | 15.92[5] |
| Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | -1.751[6] |
| Magnetic Moment (μ/μN) | -0.9142[6] |
| Quadrupole Moment (Q) (barns) | -0.022[6][7] |
| NMR Frequency (MHz) at 11.74 T | 32.574[8] |
| Relative Sensitivity (¹H = 1) | 3.23 x 10⁻³[7] |
| Absolute Sensitivity (¹³C = 1) | 2.98[6] |
Key Applications of Molybdenum-95
The unique properties of ⁹⁵Mo make it an invaluable tool in several areas of research and development:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ⁹⁵Mo is the most frequently utilized molybdenum isotope for NMR studies.[5] Its nuclear spin of 5/2 and moderate quadrupole moment allow for the acquisition of sharp NMR signals in symmetric environments, providing detailed information about the chemical environment, structure, and dynamics of molybdenum-containing compounds.[5] It is significantly more sensitive and yields much sharper signals than ⁹⁷Mo.[5] This makes it particularly useful for characterizing organometallic complexes, polyoxometalates, and catalysts.[9][10][11]
-
Catalysis: Molybdenum-based catalysts are crucial in a wide range of industrial processes, including hydrodesulfurization in petroleum refining and selective oxidation reactions.[12][13] Solid-state ⁹⁵Mo NMR spectroscopy, often combined with quantum chemical calculations, serves as a powerful technique to probe the local structure of molybdenum active sites in heterogeneous catalysts, aiding in the rational design of more efficient catalytic materials.[14][15][16]
-
Biological Tracer Studies: As a stable isotope, ⁹⁵Mo can be used as a tracer to study the metabolism, uptake, and biokinetics of molybdenum in biological systems without the concerns associated with radioactive isotopes.[17][18][19] This is particularly relevant for understanding the role of molybdenum as an essential trace element in various enzymes.[20][21]
-
Drug Development: Molybdenum-containing compounds are being explored for their therapeutic potential. ⁹⁵Mo NMR can be a valuable tool for characterizing the structure and stability of these potential drug candidates and for studying their interactions with biological targets.
Experimental Protocols
⁹⁵Mo Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for acquiring a ⁹⁵Mo NMR spectrum of a molybdenum-containing compound in solution.
a) Sample Preparation:
-
Dissolve the Sample: Accurately weigh and dissolve the molybdenum-containing compound in a suitable deuterated solvent. The concentration should be optimized to provide a good signal-to-noise ratio, typically in the millimolar to molar range.
-
Filtration: If the solution contains any particulate matter, filter it through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm or 10 mm NMR tube.
-
Reference: An external reference of Na₂MoO₄ in D₂O (0 ppm) is commonly used.
b) NMR Data Acquisition:
-
Spectrometer Setup: Tune the NMR probe to the ⁹⁵Mo frequency (e.g., approximately 32.6 MHz on an 11.7 T spectrometer).
-
Pulse Sequence: A simple one-pulse experiment is often sufficient.
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width (e.g., 50-100 kHz) is recommended initially to ensure all signals are captured, as ⁹⁵Mo chemical shifts can span a large range.
-
Acquisition Time: Typically 0.1-0.5 seconds.
-
Relaxation Delay: Should be at least 1-2 times the longest T₁ of the ⁹⁵Mo nucleus in the sample. A value of 1-5 seconds is a reasonable starting point.
-
Number of Scans: This will depend on the sample concentration and the natural abundance of ⁹⁵Mo. It can range from a few hundred to several thousand scans.
-
c) Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 10-100 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the external Na₂MoO₄ standard.
Solid-State ⁹⁵Mo NMR of Catalytic Materials
This protocol outlines the key steps for acquiring a solid-state ⁹⁵Mo NMR spectrum of a powdered catalyst sample.
a) Sample Preparation:
-
Sample Packing: Pack the finely powdered catalyst material into a zirconia rotor (e.g., 3.2 mm or 4 mm outer diameter). Ensure the sample is packed tightly and evenly to allow for stable magic-angle spinning (MAS).[22]
b) NMR Data Acquisition:
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 14.1 T or higher) equipped with a solid-state probe. Tune the probe to the ⁹⁵Mo frequency.[15]
-
Magic-Angle Spinning (MAS): Spin the sample at a moderate to fast spinning speed (e.g., 10-20 kHz) to average out anisotropic interactions.
-
Pulse Sequence: A quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) pulse sequence is often employed to enhance the signal intensity of broad quadrupolar patterns.[14][15]
-
Acquisition Parameters:
-
Spectral Width: Typically 200-500 kHz.
-
Pulse Lengths and Powers: Optimize the 90° pulse length for ⁹⁵Mo.
-
Recycle Delay: A short recycle delay (e.g., 1-2 seconds) can often be used due to the typically fast relaxation of ⁹⁵Mo in solid materials.
-
Number of Scans: A large number of scans (tens of thousands to millions) is usually required due to the low sensitivity and wide spectral dispersion.
-
c) Data Processing:
-
Fourier Transformation and Phasing: Similar to solution-state NMR, but often requires more careful phase correction due to the broad nature of the signals.
-
Spectral Deconvolution: The broad lineshapes may necessitate spectral simulation and deconvolution to extract individual site information, including chemical shift anisotropy and quadrupolar coupling parameters.[15][23][24]
⁹⁵Mo as a Tracer in Biological Systems
This protocol provides a general workflow for a biokinetic study using ⁹⁵Mo as a stable isotope tracer.[18][19]
a) Experimental Design:
-
Tracer Administration: Administer a known amount of ⁹⁵Mo-enriched compound to the biological system (e.g., cell culture, animal model, or human volunteer) via the desired route (e.g., oral, intravenous).[18]
-
Sample Collection: Collect biological samples (e.g., blood, urine, tissues) at various time points post-administration.[18][25]
-
Sample Storage: Store samples appropriately (e.g., frozen at -80°C) until analysis to prevent degradation.
b) Sample Preparation for Isotopic Analysis:
-
Digestion: Digest the biological samples using microwave-assisted acid digestion to break down the organic matrix and bring the molybdenum into solution.
-
Chromatographic Separation: Use ion-exchange chromatography to separate molybdenum from other elements in the sample matrix that could cause interferences during mass spectrometric analysis.[26]
c) Isotopic Analysis:
-
Instrumentation: Use a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS) for high-precision measurement of molybdenum isotope ratios (e.g., ⁹⁵Mo/⁹⁸Mo).[26]
-
Data Analysis: Quantify the amount of the ⁹⁵Mo tracer in each sample by comparing the measured isotope ratios to the natural abundance and the isotopic composition of the enriched tracer.
-
Pharmacokinetic Modeling: Use the concentration-time data to perform pharmacokinetic modeling and determine parameters such as absorption, distribution, metabolism, and excretion rates.[18]
Mandatory Visualizations
Molybdenum Cofactor (Moco) Biosynthesis Pathway
Caption: The biosynthesis pathway of the Molybdenum Cofactor (Moco).
Experimental Workflow for ⁹⁵Mo NMR Spectroscopy
Caption: A generalized workflow for a ⁹⁵Mo NMR experiment.
Experimental Workflow for a ⁹⁵Mo Biological Tracer Study
Caption: A typical workflow for a biological tracer study using ⁹⁵Mo.
References
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